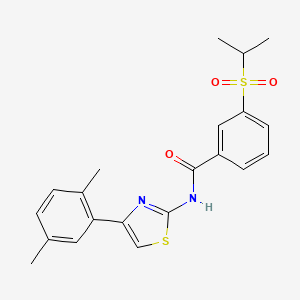

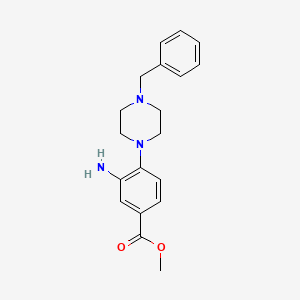

1,3,9-三甲基-8-((吡啶-3-基甲基)硫)-1H-嘌呤-2,6(3H,9H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of purine derivatives has been a subject of interest due to their potential applications in medicinal chemistry and material science. In the first paper, the authors describe the synthesis of mixed ligand metal complexes using 1,3,7-trimethylxanthine and 1,3-dimethyl-7H-purine-2,6-dione as ligands. The metal ions involved in the complexation include Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). The ligands coordinate with the metal ions through the nitrogen atoms, while the thiocyanate and cyanate ions coordinate through sulfur and oxygen atoms, respectively .

The second paper presents a different approach to synthesizing purine derivatives, focusing on the formation of a pyrimido[1,2,3-cd]purine-8,10(9H)-dione ring system with a [1,2,3]triazole ring. The key step involves a 1,3-dipolar cycloaddition reaction of substituted alkyl azides to a terminal triple bond in a precursor molecule. This method yields two regioisomers, showcasing the versatility of cycloaddition reactions in creating diverse purine structures .

Lastly, the third paper discusses a [4+2] cycloaddition reaction to synthesize 7,9-diaryl-1,3,5-trimethyl-2,4,8-trioxohexahydro-9H-pyrimido[2,1-g]purine derivatives. The reaction involves the use of 8-arylideneaminocaffeine with aryl ketene or chloro ketene, which are generated in situ. This synthesis occurs in dioxane solvent and highlights the utility of cycloaddition reactions in constructing complex purine frameworks .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized using various spectroscopic techniques. In the first study, UV-Visible and infrared spectroscopy are employed to determine the coordination mode of the ligands to the metal ions. The coordination through nitrogen atoms in the purine derivatives is a common structural feature, which is crucial for the stability and properties of the metal complexes .

The second study does not provide detailed structural analysis within the abstract, but the formation of regioisomers indicates that the molecular structure can vary significantly depending on the reaction conditions and the substituents on the azides used for the cycloaddition .

In the third paper, the [4+2] cycloaddition reaction leads to the formation of hexahydro-pyrimido[2,1-g]purine derivatives, which implies a significant alteration in the purine ring system. The addition of aryl groups further modifies the molecular structure, potentially affecting the electronic and steric properties of the compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these purine derivatives are complex and involve coordination chemistry, cycloaddition, and substitution reactions. The first paper demonstrates the coordination of purine derivatives with metal ions, which is a fundamental reaction in the formation of metal complexes . The second paper's cycloaddition reaction is a versatile tool in heterocyclic chemistry, allowing for the introduction of triazole rings into the purine scaffold . The third paper's [4+2] cycloaddition reaction is another example of how different reaction mechanisms can be utilized to create diverse purine-based structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are determined through elemental analysis, magnetic susceptibility, and conductivity measurements. The solid-state nature of the metal complexes is confirmed, and their magnetic and conductive properties suggest potential applications in materials science . The regioisomeric nature of the compounds synthesized in the second paper could lead to differences in their physical properties, such as solubility and melting points . The third paper does not provide specific details on the physical properties, but the introduction of aryl groups and the formation of a hexahydro-pyrimido structure are likely to influence the compounds' lipophilicity and chemical reactivity .

科学研究应用

药代动力学和药效学

对与1,3,9-三甲基-8-((吡啶-3-基甲基)硫基)-1H-嘧啶-2,6(3H,9H)-二酮结构相关的化合物的研究,如芳香化酶抑制剂3-乙基-3-(4-吡啶基)哌啶-2,6-二酮,已显示出对绝经后患者血浆雌二醇水平的显著抑制,突显了在癌症治疗中的治疗应用潜力(Haynes et al., 2004)。

代谢洞察

对相关化合物代谢途径的研究为嘌呤和嘧啶代谢提供了洞察。例如,在缺血大鼠和人类心脏中尿苷和尿嘧啶形成的研究揭示了人类和大鼠心肌中尿苷磷酸化酶活性的显著差异,表明物种特异性代谢途径(Smolenski et al., 1993)。

神经系统疾病和发育状况

对发育迟缓、癫痫和行为表型综合征的研究揭示了细胞核苷酸酶活性增加与神经系统疾病之间的潜在联系,表明嘌呤代谢与神经系统疾病之间可能存在联系(Page et al., 1997)。

药物代谢和排泄

对新的抗焦虑药物候选化合物,如CP-93,393的研究揭示了代谢和排泄途径,显示了广泛的代谢并确定了在嘧啶环的5位发生羟基化作为主要代谢途径(Prakash et al., 1998)。

诊断和筛查工具

探讨了1H-NMR光谱技术在评估患有嘌呤和嘧啶代谢遗传缺陷的患者中的潜力,展示了该技术作为检测这些代谢紊乱的筛查工具的价值(Wevers et al., 1999)。

属性

IUPAC Name |

1,3,9-trimethyl-8-(pyridin-3-ylmethylsulfanyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O2S/c1-17-11-10(12(20)19(3)14(21)18(11)2)16-13(17)22-8-9-5-4-6-15-7-9/h4-7H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLEOLYQOBLJSPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![S-[4-(2,5-dioxopyrrolidin-1-yl)phenyl]-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido](/img/structure/B2499741.png)

![4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-3-methyl-N-(2-methylpropyl)benzamide](/img/structure/B2499742.png)

![4-(2-chloro-4-fluorobenzyl)-2-(3,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2499743.png)

![Tert-butyl 8-(2-chloropyrimidine-5-carbonyl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2499745.png)

![7-Fluoro-2-(pyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2499746.png)

![4-(1,3-benzodioxol-5-yl)-2-(4-nitrostyryl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2499747.png)

![[(5R,5As,9R,9aR,9bR)-9,9b-dihydroxy-6,6,9a-trimethyl-1-oxo-3,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] hexanoate](/img/structure/B2499757.png)

![5-Heptyl-2-[4-(4-nonylcyclohexyl)phenyl]pyridine](/img/structure/B2499761.png)